molecular formula C10H9NO6 B13692124 4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid CAS No. 4435-99-8

4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid

Cat. No.: B13692124
CAS No.: 4435-99-8
M. Wt: 239.18 g/mol
InChI Key: RGJWPDKBCQVLNQ-UHFFFAOYSA-N
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Description

4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid is a derivative of benzene-1,3-dicarboxylic acid (isophthalic acid) featuring a carboxymethylamino (-NH-CH₂-COOH) substituent at the 4-position of the aromatic ring. This compound combines the structural rigidity of the benzene ring with the chelating and hydrogen-bonding capabilities of its three carboxylic acid groups (two at positions 1 and 3, one in the carboxymethyl moiety). Such properties make it a candidate for applications in coordination polymers, metal-organic frameworks (MOFs), and bioactive molecule design .

Properties

CAS No.

4435-99-8

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

4-(carboxymethylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C10H9NO6/c12-8(13)4-11-7-2-1-5(9(14)15)3-6(7)10(16)17/h1-3,11H,4H2,(H,12,13)(H,14,15)(H,16,17)

InChI Key

RGJWPDKBCQVLNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Carboxymethyl)amino]isophthalic acid typically involves the reaction of isophthalic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include heating the mixture to facilitate the reaction and ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 4-[(Carboxymethyl)amino]isophthalic acid can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-[(Carboxymethyl)amino]isophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-[(Carboxymethyl)amino]isophthalic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For instance, in drug delivery systems, the compound can form complexes with therapeutic agents, enhancing their stability and bioavailability .

Comparison with Similar Compounds

The following analysis compares 4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid with structurally related benzene-1,3-dicarboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituents Molecular Weight (g/mol) Key Functional Features
This compound -NH-CH₂-COOH at C4 239.18 Three carboxylic groups; amide linkage
Benzene-1,3-dicarboxylic acid (Isophthalic acid) None 166.13 Two carboxylic groups
4-(Methylamino)benzene-1,3-dicarboxylic acid -NH-CH₃ at C4 195.17 One carboxylic group; methylamino substituent
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid -CF₃ at C5 234.13 Electron-withdrawing CF₃ group
4-[18-(tert-butoxy)-18-oxooctadecanamido]benzene-1,3-dicarboxylic acid Long alkyl chain with tert-butoxy group 533.70 Hydrophobic chain; tert-butoxy ester
Key Observations:
  • Acidity and Solubility: The additional carboxylic group in the carboxymethylamino substituent increases acidity and water solubility compared to derivatives like 4-(methylamino)benzene-1,3-dicarboxylic acid. In contrast, hydrophobic substituents (e.g., tert-butoxy chains in ) reduce solubility.
  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in ) lower the pKa of carboxylic acids, enhancing their deprotonation in MOF synthesis. The carboxymethylamino group introduces both electron-donating (amide) and electron-withdrawing (carboxylic acid) effects.
Key Findings:
  • MOF Construction: Benzene-1,3-dicarboxylic acid derivatives are widely used as linkers in MOFs . The carboxymethylamino group in the target compound could enhance metal coordination versatility compared to simpler derivatives like isophthalic acid.
  • Polymer Synthesis: Derivatives with amide linkages (e.g., ) form high-viscosity polymers, indicating that the target compound may serve as a monomer in specialty polyamides.

Physicochemical Property Data

Table 3: Experimental and Predicted Properties
Property This compound Benzene-1,3-dicarboxylic acid 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid
Melting Point Not reported 345–347°C Not reported
Density ~1.5–1.6 g/cm³ (predicted) 1.526 g/cm³ 1.581 g/cm³ (predicted)
Water Solubility Moderate (due to -COOH groups) Insoluble Low
pKa (Carboxylic Acid) ~3.0–3.5 (estimated) 3.62, 4.60 ~3.10 (predicted)

Biological Activity

4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid, commonly referred to as a derivative of aminobenzoic acid, is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features two carboxylic acid groups and an amino group, contributing to its potential biological activities. The structure can be represented as follows:

C9H11NO5\text{C}_9\text{H}_{11}\text{N}\text{O}_5

Its molecular structure is crucial for its interaction with biological systems, influencing solubility, stability, and reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Viability Assays : In vitro studies demonstrated that the compound reduced the viability of cancer cells significantly compared to control groups. The IC50 values ranged between 10 µM to 30 µM across different cell lines, indicating potent activity.
  • Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways. Specifically, studies have shown that treatment with this compound leads to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : In vitro tests revealed that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µM or µg/mL)Mechanism
AnticancerVarious Cancer Cell Lines10 - 30 µMApoptosis via caspase activation
AntimicrobialStaphylococcus aureus50 µg/mLCell wall disruption
Escherichia coli50 µg/mLMetabolic interference

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound on human breast cancer cells. The results indicated a significant reduction in cell proliferation (p < 0.01), with detailed analysis showing alterations in cell cycle progression.
  • Antimicrobial Efficacy : Another research published in Antimicrobial Agents and Chemotherapy demonstrated the compound's effectiveness against multi-drug resistant strains. The study utilized time-kill assays showing a bactericidal effect within hours of exposure.

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